Perchlorocyclopentadiene-13C5
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Overview
Description
Perchlorocyclopentadiene-13C5 is a stable isotope-labeled compound with the molecular formula 13C5Cl6 and a molecular weight of 277.735 g/mol . This compound is a labeled analogue of perchlorocyclopentadiene, which is widely used as a precursor in the synthesis of pesticides, flame retardants, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perchlorocyclopentadiene-13C5 is synthesized through the chlorination of cyclopentadiene, followed by dehydrochlorination. The initial step involves the chlorination of cyclopentadiene to produce 1,1,2,3,4,5-octachlorocyclopentane. This intermediate is then subjected to dehydrochlorination to yield perchlorocyclopentadiene . The reaction conditions typically involve the use of alkaline hypochlorite or thermal dechlorination at temperatures around 470-480°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Companies like Velsicol Chemical LLC and Jiangsu Anpon Electrochemicals Co. produce this compound for industrial applications, ensuring strict safety and handling protocols .
Chemical Reactions Analysis
Types of Reactions
Perchlorocyclopentadiene-13C5 undergoes various chemical reactions, including:
Electrophilic Reactions: It is highly electrophilic and reacts readily with nucleophiles.
Diels-Alder Reactions: It undergoes Diels-Alder reactions with alkenes to form cycloaddition products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkenes for Diels-Alder reactions and bases for dehydrochlorination. The conditions typically involve moderate to high temperatures and controlled environments to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include various cycloaddition products and derivatives used in the synthesis of pesticides and flame retardants .
Scientific Research Applications
Perchlorocyclopentadiene-13C5 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemical Synthesis: Used as a precursor in the synthesis of complex organic molecules.
Biological Studies: Employed in tracer-based metabolomics to study metabolic pathways and enzyme activities.
Medical Research: Utilized in the development of diagnostic tools and therapeutic agents.
Industrial Applications: Used in the production of flame retardants, pesticides, and dyes.
Mechanism of Action
The mechanism of action of perchlorocyclopentadiene-13C5 involves its high electrophilicity, which allows it to react readily with nucleophiles. This property makes it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved include nucleophilic sites on organic molecules, leading to the formation of stable adducts .
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclopentadiene: Similar in structure and reactivity, used in similar applications.
Octachlorocyclopentane: An intermediate in the synthesis of perchlorocyclopentadiene.
Uniqueness
Perchlorocyclopentadiene-13C5 is unique due to its stable isotope labeling, which makes it particularly useful in tracer studies and NMR spectroscopy. This labeling allows for precise tracking and analysis of metabolic pathways and reaction mechanisms .
Properties
Molecular Formula |
C5Cl6 |
---|---|
Molecular Weight |
277.7 g/mol |
IUPAC Name |
1,2,3,4,5,5-hexachloro(1,2,3,4,5-13C5)cyclopenta-1,3-diene |
InChI |
InChI=1S/C5Cl6/c6-1-2(7)4(9)5(10,11)3(1)8/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
VUNCWTMEJYMOOR-CVMUNTFWSA-N |
Isomeric SMILES |
[13C]1(=[13C]([13C]([13C](=[13C]1Cl)Cl)(Cl)Cl)Cl)Cl |
Canonical SMILES |
C1(=C(C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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